Bhdpa

Descripción

Bisphenols are industrial chemicals primarily used in polycarbonate plastics, epoxy resins, and flame retardants. Bhdpa’s structure likely includes two phenol groups linked by a bridging group (e.g., a diphosphate moiety), which may confer unique physicochemical properties, such as enhanced thermal stability or flame-retardant capabilities. However, the absence of direct data on Bhdpa in the provided evidence underscores the need for further research to clarify its applications and risks .

Propiedades

Número CAS |

130399-79-0 |

|---|---|

Fórmula molecular |

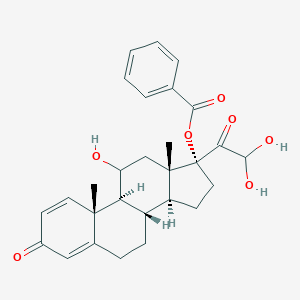

C28H32O7 |

Peso molecular |

480.5 g/mol |

Nombre IUPAC |

[(8S,9S,10R,13S,14S,17R)-17-(2,2-dihydroxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate |

InChI |

InChI=1S/C28H32O7/c1-26-12-10-18(29)14-17(26)8-9-19-20-11-13-28(23(31)24(32)33,27(20,2)15-21(30)22(19)26)35-25(34)16-6-4-3-5-7-16/h3-7,10,12,14,19-22,24,30,32-33H,8-9,11,13,15H2,1-2H3/t19-,20-,21?,22+,26-,27-,28-/m0/s1 |

Clave InChI |

WOTRZIGJOBXZSH-ZELPCQGESA-N |

SMILES |

CC12CC(C3C(C1CCC2(C(=O)C(O)O)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C)O |

SMILES isomérico |

C[C@]12CC([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C(O)O)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=C[C@]35C)O |

SMILES canónico |

CC12CC(C3C(C1CCC2(C(=O)C(O)O)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C)O |

Sinónimos |

17-benzoyloxy-11-hydroxy-3,20-dioxo-1,4-pregnadien-21-al hemiacetal 17alpha-benzoyloxy-11beta-hydroxy-3,20-dioxo-1,4-pregnadien-21-al hemiacetal BHDPA |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Analogous Compounds

Structural Similarities and Differences

Bhdpa belongs to the bisphenol family, sharing a core structure with BPA, BPS, and bisphenol F (BPF). Key distinctions arise from functional group substitutions:

| Compound | Core Structure | Bridging Group | Key Applications |

|---|---|---|---|

| BPA | Two phenol groups | Dimethyl methane | Plastics, epoxy resins |

| BPS | Two phenol groups | Sulfonyl group | Thermal paper, plastics |

| BPF | Two phenol groups | Methylene group | Epoxy resins, coatings |

| Bhdpa | Two phenol groups | Diphosphate group | Flame retardants (inferred) |

The diphosphate group in Bhdpa may enhance its utility as a flame retardant compared to BPA and BPS, which lack phosphorus-based functional groups. However, structural modifications can alter biological activity; for example, BPS exhibits endocrine-disrupting effects despite low structural similarity to BPA .

Endocrine Disruption Potential

- BPA : Binds to estrogen receptors (ERα/β) with an EC₅₀ of ~1 μM, linked to reproductive and metabolic disorders .

- BPS: Activates membrane-associated estrogen receptors (mERs) via non-classical pathways, showing comparable potency to BPA in some assays .

- Bhdpa: Limited data exist, but phosphate groups may reduce bioavailability or alter receptor binding. A 2020 study highlighted the need for expanded biomonitoring of understudied bisphenols to assess risks .

Environmental and Industrial Performance

- Thermal Stability : BPA degrades at ~220°C, whereas BPS and Bhdpa (with sulfonyl/diphosphate groups) likely exhibit higher stability, extending their use in high-temperature applications .

- Flame Retardancy : Bhdpa’s diphosphate group may synergize with polymers to improve flame resistance, akin to phosphorus-containing compounds like Trilon B or DTPA .

Research Findings and Data Limitations

Key Studies and Outcomes

- NTP (2017): Evaluated 15 bisphenol analogues, finding that even structurally distinct compounds (e.g., BPS) disrupt thyroid and estrogen signaling .

- Hindawi (2020): Highlighted the absence of population-level exposure data for emerging bisphenols, including Bhdpa, complicating risk quantification .

Critical Challenges

- Regrettable Substitution : Replacing BPA with Bhdpa without comprehensive safety data risks perpetuating endocrine-disruption issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.